In scientific research, CP-I serves as a valuable tool for studying various biological processes and as a potential diagnostic biomarker. It is a byproduct of heme synthesis and its levels can reflect alterations in specific transporter activities, particularly the organic anion transporting polypeptides (OATPs), which are crucial for drug disposition and elimination. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
CP-I possesses a tetrapyrrole macrocycle, a defining characteristic of porphyrins. Its structure consists of four pyrrole subunits interconnected by methine bridges, forming a central cavity. Attached to the periphery of the macrocycle are four methyl groups and four propionic acid groups. The molecule exists in a dihydrochloride form, meaning two of its nitrogen atoms are protonated and associated with chloride ions. [, ]
CP-I, as a byproduct of heme synthesis, is primarily cleared from the body through transporter-mediated processes, notably by OATPs in the liver and multidrug resistance-associated protein 2 (MRP2) in the kidneys. [, , , , , , , , , , , ] Alterations in the activities of these transporters, often caused by genetic factors, disease states, or drug interactions, can significantly affect CP-I levels in biological fluids. [, , , , , , , , , , , , , , , ] This sensitivity to transporter activity has led to its exploration as a biomarker for assessing transporter function and predicting potential drug-drug interactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Biomarker for OATP1B activity: CP-I has emerged as a promising endogenous biomarker for assessing the activity of OATP1B transporters. Numerous studies have demonstrated a strong correlation between CP-I levels and OATP1B activity, with decreased transporter function leading to elevated CP-I concentrations. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This application is particularly relevant in drug development, where CP-I can potentially guide the prediction and management of drug-drug interactions.
Investigating transporter function in various diseases: Researchers have explored CP-I as a potential biomarker for assessing transporter function in conditions like chronic kidney disease and nonalcoholic steatohepatitis. [, ] Changes in CP-I levels in these disease states could provide insights into transporter-mediated drug disposition and potential therapeutic strategies.
Photodynamic therapy: Studies have investigated the potential of zinc Coproporphyrin I (ZnCP-I), a metal complex of CP-I, as a photosensitizer in photodynamic therapy. [] ZnCP-I's ability to generate singlet oxygen upon light irradiation could be exploited for targeted cell death in cancer treatment.
Carious lesion detection: Due to its fluorescent properties, CP-I, often found in carious lesions, is being investigated as a potential marker for early caries detection. [, ]
Validation of CP-I as a surrogate biomarker for OATP activity: While promising, further research is necessary to fully validate the use of CP-I as a surrogate biomarker for OATP activity. [, ] Large-scale clinical studies comparing CP-I levels with established clinical probes and across diverse patient populations are crucial to establish its reliability and clinical utility.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: